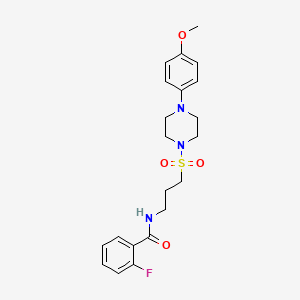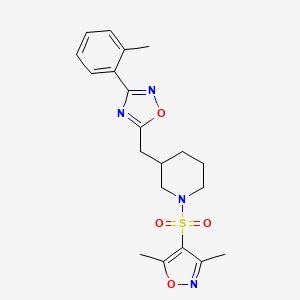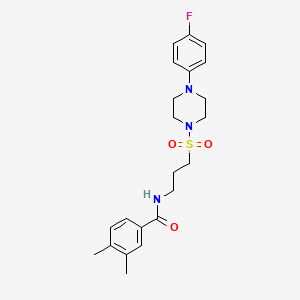
2-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a piperazine ring, a sulfonyl group, and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzamide and a piperazine ring suggests that it might have a complex, three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in condensation or hydrolysis reactions, while the piperazine ring might undergo substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .科学的研究の応用
Neuroimaging Applications
One prominent application of similar fluorinated compounds is in the field of neuroimaging, particularly using Positron Emission Tomography (PET). Compounds structurally related to "2-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide" have been employed as selective molecular imaging probes to quantify receptor densities in the living brain. For example, fluorinated derivatives of WAY 100635, a known serotonin 1A (5-HT1A) receptor antagonist, have been synthesized and evaluated for their potential in neuroimaging studies of the serotonin system in disorders like Alzheimer's disease (Lang et al., 1999).
Drug Discovery and Development
In drug discovery, fluorinated compounds often exhibit enhanced pharmacological properties, including increased stability, bioavailability, and selective receptor binding. The modification of benzamide structures by incorporating fluorine atoms or fluorinated groups has shown to significantly impact the biological activity of these compounds, making them attractive candidates for therapeutic development. For instance, the substitution patterns on the piperazine ring of indole-based derivatives have been studied to optimize their antiviral potency against HIV-1, demonstrating the versatility of fluorinated compounds in medicinal chemistry (Wang et al., 2009).
Receptor Binding Dynamics
Understanding the binding dynamics of compounds to specific receptors is crucial in the development of targeted therapies. Fluorinated benzamide derivatives, due to their structural features, are often used to explore the binding interactions with various receptors, including dopamine and serotonin receptors. This research provides valuable insights into the design of new therapeutic agents with improved efficacy and selectivity for desired targets. The study of 2-phenylpyrroles as benzamide analogues has contributed to the development of potential antipsychotics, highlighting the importance of structural modifications in achieving desired pharmacological effects (van Wijngaarden et al., 1987).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-fluoro-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-29-18-9-7-17(8-10-18)24-12-14-25(15-13-24)30(27,28)16-4-11-23-21(26)19-5-2-3-6-20(19)22/h2-3,5-10H,4,11-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQXHHFHAYPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2573620.png)

![3-[Benzyl(methyl)amino]-6-fluorothiochromen-4-one](/img/structure/B2573627.png)
![3,4-dimethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2573628.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573629.png)
![Methyl 2-[(1-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2573630.png)

![3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one](/img/structure/B2573632.png)



![6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2573640.png)
![N-(4-(tert-butyl)thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2573641.png)
